molecular formula C7H7BrN2OS B3049374 N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 20415-77-4

N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B3049374
CAS No.: 20415-77-4
M. Wt: 247.11
InChI Key: MXJKAJTZKDDREU-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C7H7BrN2OS and a molecular weight of 247.11 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromine atom at the 5-position of the thiazole ring and the cyclopropanecarboxamide group makes this compound unique and of interest in various fields of research.

Preparation Methods

The synthesis of N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

[ \text{5-Bromo-1,3-thiazole-2-amine} + \text{Cyclopropanecarboxylic acid chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cycloaddition Reactions: The thiazole ring can undergo cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide include other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The unique combination of the bromine atom and the cyclopropanecarboxamide group in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2OS/c8-5-3-9-7(12-5)10-6(11)4-1-2-4/h3-4H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJKAJTZKDDREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712435
Record name N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20415-77-4
Record name N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide
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